molecular formula C14H11NO4 B1267599 4-ACETYL-4'-NITRODIPHENYL ETHER CAS No. 75919-92-5

4-ACETYL-4'-NITRODIPHENYL ETHER

Cat. No.: B1267599
CAS No.: 75919-92-5
M. Wt: 257.24 g/mol
InChI Key: IRWXEFXORSDYQA-UHFFFAOYSA-N
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Description

4-ACETYL-4'-NITRODIPHENYL ETHER is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.248 g/mol . This compound is known for its unique structure, which includes a nitrophenoxy group attached to a phenyl ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-ACETYL-4'-NITRODIPHENYL ETHER typically involves the reaction of 4-nitrophenol with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-ACETYL-4'-NITRODIPHENYL ETHER undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ACETYL-4'-NITRODIPHENYL ETHER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ACETYL-4'-NITRODIPHENYL ETHER involves its interaction with specific molecular targets and pathways. For instance, its reduction product, the amino derivative, can interact with enzymes and proteins, affecting their function. The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

4-ACETYL-4'-NITRODIPHENYL ETHER can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific nitro group positioning, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXEFXORSDYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966656
Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75919-92-5, 5228-16-0
Record name 75919-92-5
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Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
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Record name 75919-92-5
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Synthesis routes and methods I

Procedure details

Entry 10: 4-Fluoro-1-nitrobenzene and p-hydroxyacetophenone were reacted according to Method A13, Step 1 to afford the 4-(4-acetylphenoxy)-1-nitrobenzene. 4-(4-Acetylphenoxy)-1-nitrobenzene was reduced according to Method A13, Step 4 to afford 4-(4-acetylphenoxy)aniline. According to Method C3, 5-(trifluoromethyl)-2-methoxybutylaniline was reacted with bis(trichloromethyl) carbonate followed by 4-(4-acetylphenoxy)aniline to afford the urea.
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Synthesis routes and methods II

Procedure details

Entry 60: 4-Hydroxyacetophenone was reacted with 4-fluoronitrobenzene according to Method A13, Step 1 to give 4-(4-acetylphenoxy)nitrobenzene. The nitrobenzene was reduced according to Method 13, Step 4 to afford 4-(4-acetylphenoxy)aniline, which was converted to the 4-(4-(1-(N-methoxy)iminoethyl)phenoxyaniline HCl salt according to Method A16. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(4-acetylphenoxy)aniline to afford the urea.
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Synthesis routes and methods III

Procedure details

To a mixture of 1-fluoro-4-nitrobenzene (5.0 g, 35.43 mmol) and 4-hydroxyacetophenone (4.82 g, 35.40 mmol) in DMF (40 mL) was added potassium carbonate (9.79 g, 70.86 mmol). The reaction mixture was heated at 90° C. overnight. After the completion of the reaction as confirmed by TLC, the reaction mixture was diluted with EtOAc (200 mL) and washed with water (3×30 mL). The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford the title compound (9.09 g, 99%) as a solid which was used as such in the next step.
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5 g
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4.82 g
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40 mL
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9.79 g
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200 mL
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Yield
99%

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